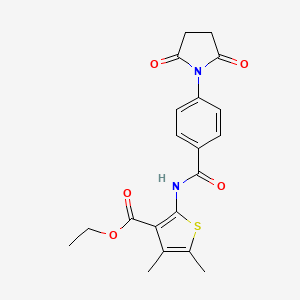

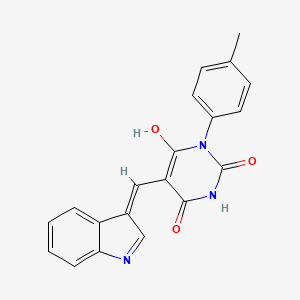

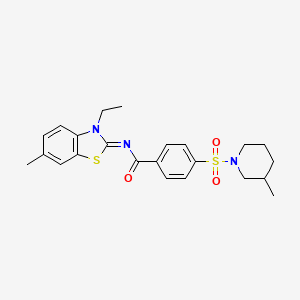

5-(1H-Indol-3-ylmethylene)-1-p-tolyl-pyrimidine-2,4,6-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(1H-Indol-3-ylmethylene)-1-p-tolyl-pyrimidine-2,4,6-trione” is a chemical entity that is part of the indole family . Indoles are recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . The substituted indoles are useful not only as medicines but also as agrochemicals and functional materials .

Synthesis Analysis

The synthesis of similar compounds involves the use of highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides as potential precursors for the synthesis of various indole derivatives . A method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine, which can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines, has been reported .Molecular Structure Analysis

The molecular structure of similar compounds has been established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the preparation of (1H-indol-3-yl)methyl electrophiles and their rapid generation and substitution in a microflow reactor have been reported . Another study reported the synthesis of a small library of 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles starting from indole-3-acetic acid methyl ester and its 5-methyl-substituted derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, X-ray powder diffraction analysis indicated the crystalline nature of the sample, and scanning electron microscopy (SEM) studies showed particles with crystalline needle-like habit .Wissenschaftliche Forschungsanwendungen

Multicomponent Reactions

Indoles, including the compound , are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are particularly important due to their biological and pharmaceutical activities . They are often used in multicomponent reactions for the synthesis of various heterocyclic compounds .

Synthesis of Functionalized Compounds

The compound can be used in the synthesis of functionalized compounds. For instance, it can be used in the synthesis of functionalized 2-aryl-4-(indol-3-yl)-4H-chromenes .

Fischer Indole Synthesis

The compound can be used in Fischer Indole Synthesis, a chemical reaction that produces indoles from phenylhydrazine and an aldehyde or ketone .

Antimicrobial Activities

The compound has been used in the synthesis of derivatives with antimicrobial activities . These derivatives have been tested and shown to have significant antibacterial and antifungal activities .

Eco-friendly Synthesis

The compound can be synthesized in an eco-friendly manner using L-Tyrosine as a catalyst . This method is efficient and can be carried out in water at room temperature .

Biological Potential

Indole derivatives, including the compound , have shown significant biological potential . They have been synthesized and tested for in vitro antiproliferative and antiviral activities .

Wirkmechanismus

While the exact mechanism of action for “5-(1H-Indol-3-ylmethylene)-1-p-tolyl-pyrimidine-2,4,6-trione” is not specified in the retrieved documents, similar compounds have shown promising biological activities. For example, a study reported that a thiazolidine derivative showed higher schistosomicide activity against S. mansoni due to the presence of the core bromo-indole .

Zukünftige Richtungen

The future directions in the research of similar compounds involve the development of new more potent agents. For instance, a study reported the synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine as a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Eigenschaften

IUPAC Name |

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(4-methylphenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c1-12-6-8-14(9-7-12)23-19(25)16(18(24)22-20(23)26)10-13-11-21-17-5-3-2-4-15(13)17/h2-11,25H,1H3,(H,22,24,26)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWPAZPDEURDLU-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-Indol-3-ylmethylene)-1-p-tolyl-pyrimidine-2,4,6-trione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2938240.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2938242.png)

![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)

![7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2938249.png)

![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)